molecular formula C10H8IN3O B176761 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 108857-18-7

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Cat. No.: B176761
CAS No.: 108857-18-7
M. Wt: 313.09 g/mol
InChI Key: JJEAICNWSUWOMH-UHFFFAOYSA-N
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Description

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazoquinazoline core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an α-haloketone in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while oxidation might produce a quinazoline N-oxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

7-iodo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEAICNWSUWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557016
Record name 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108857-18-7
Record name 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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